molecular formula C17H20N2O5S B1668049 Bumetanide CAS No. 28395-03-1

Bumetanide

Cat. No. B1668049
CAS RN: 28395-03-1
M. Wt: 364.4 g/mol
InChI Key: MAEIEVLCKWDQJH-UHFFFAOYSA-N
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Patent
US03991097

Procedure details

2.5 Grams of methyl 3-n-butylamino-4-phenoxy-5-sulfamyl-benzoate were dissolved in 50 ml of 1N NaOH and the solution was heated for 30 minutes on a steam bath. The solution was then filtered and carefully acidified. 3-n-butylamino-4-phenoxy-5-sulfamyl-benzoic acid precipitation in flakes which melted at 229°-231° C. After recrystallization from ethanol/water, the melting point was 235° C.
Name
methyl 3-n-butylamino-4-phenoxy-5-sulfamyl-benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:5][C:6]1[CH:7]=[C:8]([CH:13]=[C:14]([S:23](=[O:26])(=[O:25])[NH2:24])[C:15]=1[O:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:9]([O:11]C)=[O:10])[CH2:2][CH2:3][CH3:4]>[OH-].[Na+]>[CH2:1]([NH:5][C:6]1[CH:7]=[C:8]([CH:13]=[C:14]([S:23](=[O:26])(=[O:25])[NH2:24])[C:15]=1[O:16][C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1)[C:9]([OH:11])=[O:10])[CH2:2][CH2:3][CH3:4] |f:1.2|

Inputs

Step One
Name
methyl 3-n-butylamino-4-phenoxy-5-sulfamyl-benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)NC=1C=C(C(=O)OC)C=C(C1OC1=CC=CC=C1)S(N)(=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated for 30 minutes on a steam bath
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solution was then filtered
CUSTOM
Type
CUSTOM
Details
3-n-butylamino-4-phenoxy-5-sulfamyl-benzoic acid precipitation in flakes which melted at 229°-231° C
CUSTOM
Type
CUSTOM
Details
After recrystallization from ethanol/water

Outcomes

Product
Name
Type
Smiles
C(CCC)NC=1C=C(C(=O)O)C=C(C1OC1=CC=CC=C1)S(N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.